Efficacy vs. JQ1 in USC Xenografts
In a direct head-to-head in vivo comparison using the same uterine serous carcinoma (USC) xenograft models, GS-626510 demonstrated superior tumor growth inhibition relative to the tool compound JQ1 when administered at the same concentrations and doses [1]. The study evaluated tumor growth in both USC-ARK1 and USC-ARK2 mouse xenograft models, providing model-internal validation of the finding [1].
| Evidence Dimension | In Vivo Tumor Growth Inhibition |
|---|---|
| Target Compound Data | More effective than JQ1 at decreasing tumor growth in both USC-ARK1 and USC-ARK2 mouse xenograft models |
| Comparator Or Baseline | JQ1 (prototypical BET inhibitor) |
| Quantified Difference | Qualitatively assessed as 'more effective'; specific tumor volume reduction percentages are not provided in the abstract but the comparative finding is explicit |
| Conditions | USC-ARK1 and USC-ARK2 mouse xenograft models; compounds administered at matched concentrations/doses |
Why This Matters
This direct comparison demonstrates that GS-626510 is not functionally equivalent to a widely used class comparator, validating its selection for in vivo studies where superior anti-tumor activity in c-MYC-driven USC models is required.
- [1] Bonazzoli E, et al. Inhibition of BET Bromodomain Proteins with GS-5829 and GS-626510 in Uterine Serous Carcinoma, a Biologically Aggressive Variant of Endometrial Cancer. Clin Cancer Res. 2018 Oct 1;24(19):4845-4853. View Source
